molecular formula C15H24N2O4S B4910121 2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide

2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide

Cat. No.: B4910121
M. Wt: 328.4 g/mol
InChI Key: GECKFSPGABHLAF-UHFFFAOYSA-N
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Description

2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a methylsulfonyl group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Aniline Derivative: The initial step involves the synthesis of 4-ethoxyaniline, which can be achieved through the ethoxylation of aniline.

    Introduction of the Methylsulfonyl Group: The next step involves the introduction of the methylsulfonyl group to the aniline derivative. This can be done using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate product with 2-methylpropylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-methylsulfonylaniline: Shares the ethoxy and methylsulfonyl groups but lacks the acetamide group.

    N-(2-methylpropyl)acetamide: Contains the acetamide group but lacks the ethoxy and methylsulfonyl groups.

Uniqueness

2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-5-21-14-8-6-13(7-9-14)17(22(4,19)20)11-15(18)16-10-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECKFSPGABHLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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